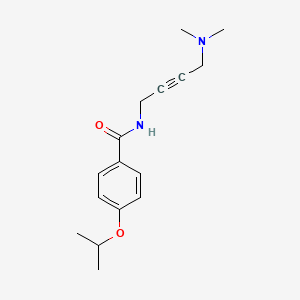

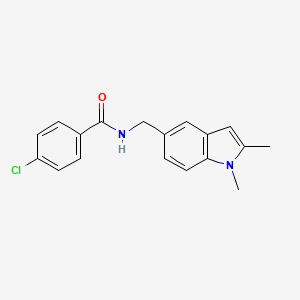

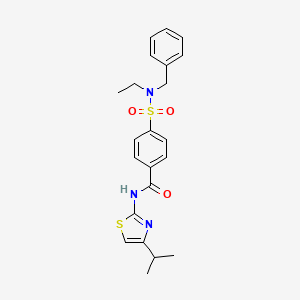

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

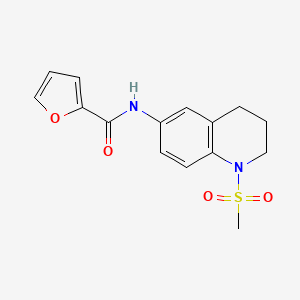

“N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide” is a complex organic compound. It contains an amide group (-CONH2), a dimethylamino group (-N(CH3)2), a but-2-yne group (-C≡C-CH2-), and an isopropoxy group (-OCH(CH3)2). These functional groups suggest that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group might undergo hydrolysis, especially under acidic or basic conditions. The alkyne group could potentially participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the dimethylamino group would likely make it polar and potentially soluble in polar solvents.Applications De Recherche Scientifique

Reductive Chemistry and Bioreductive Drug Potential

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide, while not directly mentioned, shares structural similarities with compounds that have been explored for their reductive chemistry and potential as bioreductive drugs. One notable compound, 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, demonstrates selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This process involves the reduction of nitro groups to amines or hydroxylamines, leading to cytotoxicity. Such compounds are synthesized to identify and evaluate the products of radiolytic reduction, facilitating investigations into toxic products generated from these compounds by hypoxic tumor cells and ADEPT enzymes (Palmer et al., 1995).

Gastrointestinal Prokinetic Activity

Research into N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, closely related to the compound , has shown significant promise in pharmacological activities, particularly gastrointestinal prokinetic and antiemetic activities. A specific derivative, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, was identified as a new type of gastrointestinal prokinetic agent, highlighting the compound's potential for medical applications in enhancing gastrointestinal motility (Sakaguchi et al., 1992).

Central Nervous System Activity

The synthesis and properties of central nervous system active compounds, such as 3-dimethylaminomethylene phthalides, suggest that derivatives of N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide could potentially have applications in modifying central nervous system activity. These compounds have been studied for their ability to form with dimethylformamide dimethyl acetal, leading to the creation of new substances with potential pharmacological benefits (Clarke et al., 1983).

Pharmacological Evaluation for HDAC Inhibition

N-acylhydrazone derivatives, designed from the structure of trichostatin A, have been found to act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. The synthesis and pharmacological evaluation of these compounds, including those with para-substituted phenyl-hydroxamic acids, have shown significant inhibition of HDAC6/8. This suggests that similar structural derivatives, like N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide, could be explored for their potential as molecular therapies for cancer, highlighting their importance in the development of new cancer treatments (Rodrigues et al., 2016).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the exact mechanism of action of this compound.

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)20-15-9-7-14(8-10-15)16(19)17-11-5-6-12-18(3)4/h7-10,13H,11-12H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNXHQXMVJADFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2581048.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)

![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)

![6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2581059.png)

![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)